



Application of TG693 for Dystrophin Restoration in DMD Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TG693	
Cat. No.:	B611319	Get Quote

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2] One therapeutic strategy for specific mutations is exon skipping, which aims to restore the reading frame of the dystrophin pre-mRNA, enabling the production of a shorter but still functional dystrophin protein. **TG693** is an orally active, small molecule inhibitor of Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing.[3][4] In DMD patient-derived cells with specific point mutations, **TG693** has been shown to modulate splicing and restore dystrophin expression.[3]

Mechanism of Action

TG693 functions as a selective, ATP-competitive inhibitor of CLK1.[3] CLK1 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are crucial components of the spliceosome. By inhibiting CLK1, **TG693** alters the phosphorylation state of SR proteins, thereby modifying the recognition and selection of exons during pre-mRNA splicing.[3] In the context of a specific DMD-causing point mutation (c.4303G>T) in exon 31 of the dystrophin gene, **TG693** treatment suppresses the recognition of the mutated exon.[3] This leads to the skipping of exon 31 during mRNA processing, which restores the reading frame and allows for the translation of a truncated, yet functional, dystrophin protein.[3]

Quantitative Data Summary



The efficacy of **TG693** in restoring dystrophin protein expression has been quantified in an immortalized cell line derived from a DMD patient harboring the c.4303G>T mutation.[3] Cells were treated with **TG693** for 48 hours.

TG693 Concentration	Dystrophin Protein Expression Increase (Relative to Control)
10 μΜ	130%
20 μΜ	200%

Data is derived from Western Blot analysis.[3]

Experimental Protocols

Protocol 1: Culture of DMD Patient-Derived Myoblasts

This protocol outlines the general procedure for culturing immortalized human myoblasts derived from DMD patients.

Materials:

- DMD patient-derived immortalized myoblasts (e.g., cells harboring the c.4303G>T mutation)
- Skeletal Muscle Cell Growth Medium (e.g., Promocell, C-23060)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates coated with a suitable extracellular matrix (e.g., collagen or Matrigel)

Procedure:



- Pre-coat culture vessels with collagen or Matrigel according to the manufacturer's instructions.
- Thaw cryopreserved myoblasts rapidly in a 37°C water bath.
- Transfer the cells to a conical tube containing pre-warmed growth medium and centrifuge to pellet the cells.
- Resuspend the cell pellet in fresh growth medium and plate onto the coated culture vessel.
- Incubate at 37°C in a humidified atmosphere of 5% CO2.
- Change the medium every 2-3 days.
- When cells reach 70-80% confluency, passage them using Trypsin-EDTA.

Protocol 2: TG693 Treatment and Dystrophin Expression Analysis

This protocol describes the treatment of DMD patient-derived cells with **TG693** to induce exon skipping and assess the restoration of dystrophin protein.

Materials:

- Cultured DMD patient-derived myoblasts
- Differentiation medium (e.g., DMEM with 2% horse serum)
- TG693 (stored as a stock solution in DMSO)[4]
- DMSO (vehicle control)
- For RT-PCR: RNA extraction kit, reverse transcriptase, PCR reagents, primers flanking dystrophin exon 31.
- For Western Blot: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibody against dystrophin (C-terminal), primary antibody



for loading control (e.g., α -tubulin), HRP-conjugated secondary antibody, and chemiluminescence substrate.

Procedure:

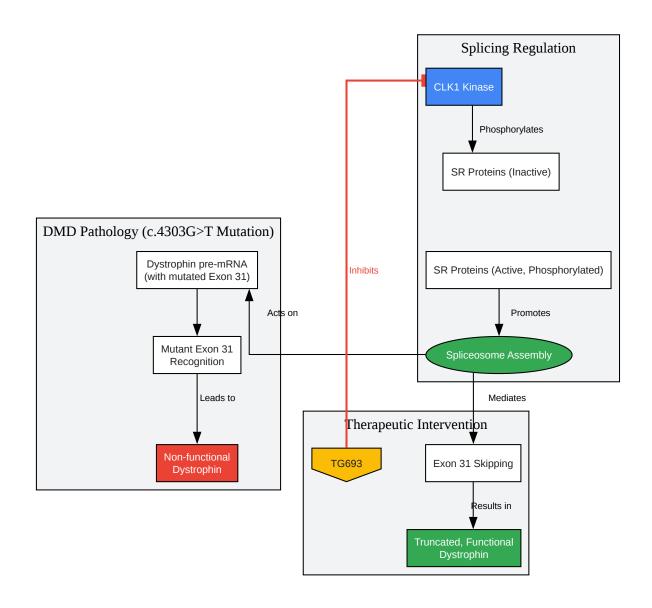
- Cell Differentiation: Plate myoblasts and grow to high confluency. To induce differentiation into myotubes, switch the growth medium to differentiation medium. Allow cells to differentiate for 3-5 days.
- **TG693** Treatment: Prepare working solutions of **TG693** in differentiation medium at desired concentrations (e.g., 0 μM, 10 μM, 20 μM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Replace the medium on the differentiated myotubes with the **TG693**-containing medium.
- Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[3]
- A. Semi-Quantitative RT-PCR for Exon Skipping Analysis:
- After treatment, wash cells with PBS and lyse to extract total RNA using a commercial kit.
- Synthesize cDNA from the RNA using a reverse transcriptase kit.
- Perform PCR using primers that flank exon 31 of the dystrophin gene.
- Analyze the PCR products on an agarose gel. The presence of a shorter band in TG693treated samples compared to the control indicates the skipping of exon 31.[3]
- B. Western Blot for Dystrophin Protein Quantification:
- After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.



- Block the membrane and incubate with a primary antibody targeting the C-terminus of the dystrophin protein.
- Incubate with a primary antibody for a loading control (e.g., α -tubulin).
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities to determine the relative increase in dystrophin expression.[3]

Visualizations

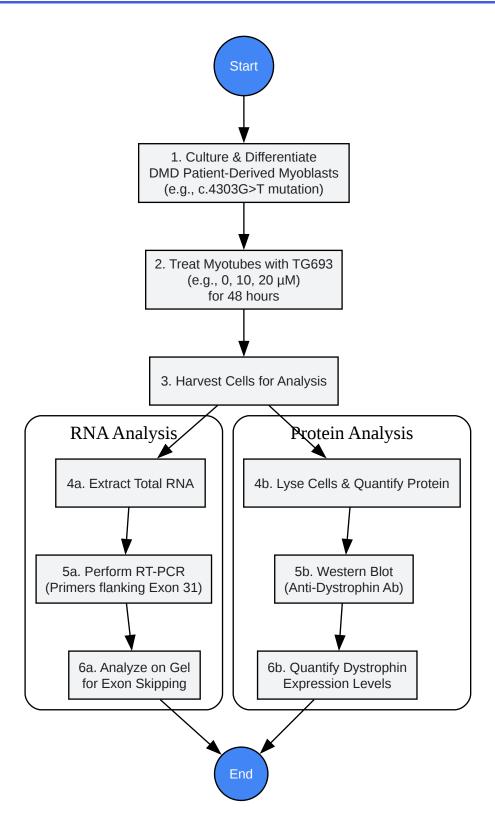




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Caption: Mechanism of **TG693** action in DMD patient-derived cells.





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Caption: Experimental workflow for **TG693** application.



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